(1-(3,4-Difluorophenyl)ethyl)hydrazine
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Overview
Description
Hydrazine, [1-(3,4-difluorophenyl)ethyl]- is a chemical compound that belongs to the class of hydrazines. This compound is characterized by the presence of a hydrazine group attached to a 3,4-difluorophenyl ethyl moiety. Hydrazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of Hydrazine, [1-(3,4-difluorophenyl)ethyl]- typically involves the reaction of 3,4-difluoroacetophenone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Hydrazine, [1-(3,4-difluorophenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydrazine, [1-(3,4-difluorophenyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Hydrazine, [1-(3,4-difluorophenyl)ethyl]- involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, ultimately influencing the compound’s biological activity .
Comparison with Similar Compounds
Hydrazine, [1-(3,4-difluorophenyl)ethyl]- can be compared with other similar compounds, such as:
Hydrazine, [1-(3,4-dichlorophenyl)ethyl]-: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and biological activity.
Hydrazine, [1-(3,4-dimethylphenyl)ethyl]-: The presence of methyl groups can influence the compound’s chemical properties and interactions with other molecules.
The uniqueness of Hydrazine, [1-(3,4-difluorophenyl)ethyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H10F2N2 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H10F2N2/c1-5(12-11)6-2-3-7(9)8(10)4-6/h2-5,12H,11H2,1H3 |
InChI Key |
MPNUONZASOXJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NN |
Origin of Product |
United States |
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